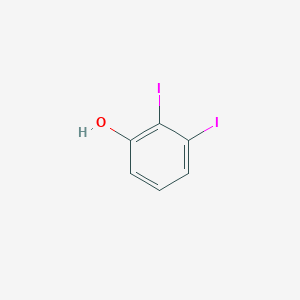

2,3-Diiodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJVJVIQWWXEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463180 | |

| Record name | 2,3-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408340-16-9 | |

| Record name | 2,3-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,3-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenol is an organoiodine compound and a member of the diiodophenol isomer group.[1] Halogenated phenols are of significant interest in medicinal chemistry and material science due to their unique chemical reactivity and potential biological activities. This document provides a comprehensive overview of the known chemical properties and structural features of this compound, compiled from computational data and comparative analysis with its isomers. Due to the limited availability of experimental data for this specific isomer, this guide also presents plausible experimental protocols and discusses potential biological implications based on related compounds.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 408340-16-9 | [2][3] |

| Molecular Formula | C₆H₄I₂O | [2][3] |

| Molecular Weight | 345.90 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)I)O | [2] |

| InChI | InChI=1S/C6H4I2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | [2] |

| InChIKey | YPJVJVIQWWXEHO-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 2.9 | [2] |

| Polar Surface Area | 20.2 Ų | [2] |

Table 2: Comparative Experimental Properties of Diiodophenol Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) | pKa |

| 2,4-Diiodophenol | 72-75 | 155-157 (at 15 mmHg) | 7.85 |

| 2,5-Diiodophenol | 68-70 | - | - |

| 2,6-Diiodophenol | 67-69 | - | 6.75 |

| 3,4-Diiodophenol | 94-96 | - | - |

| 3,5-Diiodophenol | 103-105 | - | 8.16 |

| This compound | Data not available | Data not available | Data not available |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 1, and two iodine atoms at positions 2 and 3. The presence of the bulky iodine atoms adjacent to each other and to the hydroxyl group likely influences the molecule's conformation, electronic distribution, and reactivity.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related iodophenol compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns for the three aromatic protons due to their proximity and coupling. The chemical shifts would likely appear in the range of 6.5-7.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is predicted to show six distinct signals for the aromatic carbons. The carbons attached to the iodine atoms will experience a significant downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-I stretching vibrations are expected in the far-infrared region.

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via the electrophilic iodination of a suitable phenol precursor. A general protocol is outlined below.

Reaction: Iodination of 2-iodophenol or 3-iodophenol. Direct di-iodination of phenol often leads to a mixture of isomers. A more controlled synthesis might start from an already iodinated phenol.

Materials:

-

Starting material (e.g., 2-iodophenol)

-

Iodinating agent (e.g., Iodine monochloride, ICl, or N-iodosuccinimide, NIS)

-

Solvent (e.g., Acetic acid, Dichloromethane)

-

Catalyst (optional, e.g., a Lewis acid)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the starting phenol in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the iodinating agent to the stirred solution.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, iodinated phenols, in general, are known to exhibit biological effects, including toxicity.[4] They can act as disinfection byproducts in water treatment and may pose environmental and health risks.

The toxicity of halogenated phenols is often attributed to their ability to uncouple oxidative phosphorylation and generate reactive oxygen species (ROS), leading to cellular damage.[5] A conceptual pathway for the potential toxicity of a diiodophenol is illustrated below.

Conclusion

This compound is a halogenated organic compound with potential applications in various scientific fields. While its fundamental chemical identifiers and computed properties are known, a significant gap exists in the experimental data regarding its physicochemical properties and biological activity. This guide has provided a summary of the available information and presented plausible experimental approaches for its synthesis and characterization. Further research is warranted to fully elucidate the properties and potential applications of this and other diiodophenol isomers.

References

An In-depth Technical Guide to the Synthesis of 2,3-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-diiodophenol, a valuable intermediate in pharmaceutical and organic synthesis. Due to the challenges of direct and regioselective iodination to achieve the 2,3-substitution pattern on a phenol ring, this guide focuses on a more controlled and reliable multi-step synthesis. The primary pathway detailed herein involves the preparation of a key intermediate, 2,3-diiodoaniline, followed by its conversion to this compound via a Sandmeyer-type reaction.

Synthesis Pathways

The synthesis of this compound is most effectively achieved through a two-step process starting from a suitable aniline precursor. Direct iodination of phenol or 3-iodophenol often leads to a mixture of ortho- and para-substituted products, making the isolation of the desired 2,3-diiodo isomer difficult and low-yielding. Therefore, a more strategic approach is warranted.

The most plausible and controllable synthetic route involves:

-

Double Iodination of a Phenylenediamine Derivative: Synthesis of a diiodoaniline intermediate.

-

Diazotization and Hydrolysis (Sandmeyer-type Reaction): Conversion of the diiodoaniline to the corresponding diiodophenol.

An alternative, though less direct, pathway could involve the synthesis of 2-amino-3-iodophenol followed by a second iodination via a Sandmeyer reaction. However, this guide will focus on the more streamlined approach starting from a diiodoaniline.

Logical Workflow for the Synthesis of this compound

solubility of 2,3-Diiodophenol in common lab solvents

An In-Depth Technical Guide to the Solubility of 2,3-Diiodophenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a halogenated phenol of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for understanding and determining its solubility profile. It includes a qualitative assessment based on the principles of chemical structure and polarity, a detailed experimental protocol for quantitative solubility determination using the shake-flask method coupled with UV/Vis spectroscopy, and a visual representation of the experimental workflow.

Introduction: Understanding the Solubility of this compound

This compound is an aromatic compound featuring a hydroxyl group and two iodine atoms attached to a benzene ring. Its solubility in various solvents is a critical parameter for its application in chemical synthesis, formulation, and biological assays. The solubility is primarily governed by the interplay between the polar hydroxyl group and the largely nonpolar di-iodinated benzene ring.

Qualitative Solubility Profile:

Based on the "like dissolves like" principle, the solubility of this compound in common laboratory solvents can be predicted as follows:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents can engage in dipole-dipole interactions with the polar C-O and O-H bonds of the phenol. Good solubility is anticipated in these solvents, particularly in strong polar aprotic solvents like DMSO.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether, Chloroform, Dichloromethane): The nonpolar aromatic ring and iodine atoms suggest that this compound will exhibit some solubility in these solvents through London dispersion forces. Halogenated solvents like chloroform and dichloromethane are often effective at dissolving halogenated organic compounds.[3]

Quantitative Solubility Determination: Experimental Protocol

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV/Vis spectroscopy.[7][8]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Diethyl Ether, Chloroform, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

UV/Vis spectrophotometer and cuvettes

-

Analytical balance

Experimental Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV/Vis spectrophotometer. The solvent in which the standards are prepared should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.[7]

Step 2: Equilibration

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess of solid should be visible to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]

Step 3: Sample Preparation and Analysis

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the previously constructed calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at the λmax.

Step 4: Calculation of Solubility

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] |

| Diethyl Ether | 25 | [Experimental Value] | [Experimental Value] |

| Chloroform | 25 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] |

| Toluene | 25 | [Experimental Value] | [Experimental Value] |

| Hexane | 25 | [Experimental Value] | [Experimental Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not readily found in the literature, this guide provides a robust framework for its determination. By understanding the underlying chemical principles and following the detailed experimental protocol, researchers can generate reliable solubility data. This information is invaluable for optimizing reaction conditions, developing purification methods, and formulating new products, thereby advancing research and development in their respective fields.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. halogenated organic solvents: Topics by Science.gov [science.gov]

- 4. enamine.net [enamine.net]

- 5. quora.com [quora.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,3-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenol is an aromatic organic compound with the molecular formula C₆H₄I₂O. As a di-substituted phenol, its chemical behavior is influenced by the electron-donating hydroxyl group and the electron-withdrawing iodine atoms on the aromatic ring. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available experimental data for its isomers and related compounds where direct data for the 2,3-isomer is limited. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physical and Chemical Properties

Quantitative data for this compound and its isomers are summarized in the tables below. It is important to note that due to the limited availability of experimental data for this compound, some values are predicted or based on data from its isomers.

Table 1: Physical Properties of Diiodophenol Isomers

| Property | This compound | 2,4-Diiodophenol | 2,6-Diiodophenol | 3,5-Diiodophenol |

| Molecular Formula | C₆H₄I₂O | C₆H₄I₂O | C₆H₄I₂O | C₆H₄I₂O |

| Molecular Weight | 345.90 g/mol [1][2] | 345.90 g/mol [3] | 345.90 g/mol [4] | 345.90 g/mol |

| Appearance | White solid (predicted)[1] | White to light yellow solid | --- | --- |

| Melting Point | Not available | 72-73 °C[5] | --- | --- |

| Boiling Point | Not available | 283.8±25.0 °C (Predicted)[5] | --- | --- |

| pKa | Not available | 7.90±0.18 (Predicted)[5] | --- | --- |

Table 2: Computed Properties of this compound

| Property | Value | Reference |

| XLogP3-AA | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 345.835155 g/mol | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Solubility: Experimental solubility data for this compound is not readily available. However, based on its structure, it is expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, diethyl ether, and chloroform. The presence of the polar hydroxyl group allows for some interaction with polar solvents, while the large, nonpolar di-iodinated benzene ring dominates its overall character, favoring solubility in nonpolar organic solvents.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of iodinated phenols can be adapted.

General Synthesis of Iodophenols

A common method for the synthesis of iodophenols involves the direct iodination of phenol using an iodine source and an oxidizing agent.

Workflow for Iodophenol Synthesis

Caption: General workflow for the synthesis of iodophenols.

Experimental Protocol (General):

-

Dissolution: Dissolve the starting phenolic compound in methanol in a reaction flask.

-

Addition of Reagents: Add a strong base (e.g., sodium hydroxide) and potassium iodide to the solution and stir until uniform.

-

Oxidation: Slowly add a solution of trichloroisocyanuric acid in methanol to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 0-20 °C).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture. The filtrate is then acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final iodophenol.

Spectroscopic Analysis

The characterization of this compound would rely on standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between isomers of diiodophenol due to the different chemical environments of the protons and carbon atoms in each isomer.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The splitting patterns (coupling constants) would provide information about the relative positions of the protons.

-

¹³C NMR: The ¹³C NMR spectrum is predicted to show six signals for the six unique carbon atoms in the molecule. The chemical shifts would be influenced by the positions of the iodine and hydroxyl substituents.

2. Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (around 3200-3600 cm⁻¹) and C-I stretching vibrations at lower frequencies. The substitution pattern on the benzene ring also influences the fingerprint region (below 1500 cm⁻¹).

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (345.90 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation patterns can help in the structural elucidation and differentiation from its isomers.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Chemical Reactions

The reactivity of this compound is governed by the interplay of the hydroxyl and iodo substituents.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can undergo reactions typical of phenols, such as ether and ester formation.

-

Substitution Reactions: The iodine atoms can be replaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This makes diiodophenols valuable intermediates in the synthesis of more complex molecules.

-

Deiodination: A potential side reaction for diiodophenols is deiodination, the cleavage of the carbon-iodine bond. This can occur under various conditions, including high temperatures, the presence of strong bases, or certain catalysts.

Biological Activity

Specific biological activity data for this compound is not extensively documented. However, iodinated phenols, in general, are known to have various biological effects. Some iodophenols have been investigated for their antimicrobial and antiseptic properties. It is also important to consider the potential for thyroid-disrupting activity, as many halogenated phenols can interact with thyroid hormone pathways. Further research is needed to fully elucidate the biological profile of this compound.

Conclusion

This compound is a halogenated phenol with potential applications in organic synthesis and medicinal chemistry. While experimental data for this specific isomer is limited, a comprehensive understanding of its properties can be inferred from the data available for its isomers and related compounds, as well as from predictive models. The synthetic and analytical protocols outlined in this guide provide a framework for researchers working with this and similar compounds. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully explore its potential.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H4I2O | CID 11348539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diiodophenol | C6H4I2O | CID 72858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Diiodophenol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2012-29-5 CAS MSDS (2,4-DIIODOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of 2,3-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenol is an aromatic organic compound belonging to the family of diiodophenols, which are phenol derivatives with two iodine atoms substituted on the benzene ring. While this specific isomer has not been the subject of extensive research and does not have a widely documented history of a singular "discovery," its existence and properties are understood within the broader context of the halogenation of phenols, a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the historical development of synthetic methods applicable to the preparation of this compound, its physicochemical properties in comparison to other diiodophenol isomers, and a discussion on the limited knowledge of its biological activity and applications.

Discovery and History: A Tale of Isomers and Regioselectivity

The history of this compound is intrinsically linked to the broader history of the iodination of phenol. Unlike many landmark molecules with a distinct discovery narrative, the specific isolation and characterization of the 2,3-diiodo isomer are not well-documented in early chemical literature. The primary challenge for early organic chemists was controlling the regioselectivity of the halogenation of phenols. The hydroxyl group of phenol is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Direct iodination of phenol tends to yield a mixture of mono-, di-, and tri-substituted products, with a preference for substitution at the ortho and para positions (2-, 4-, and 6-positions). This often results in the formation of 2,4-diiodophenol, 2,6-diiodophenol, and 2,4,6-triiodophenol as the major products.

The synthesis of the less common meta-substituted and vicinal di-substituted isomers, such as this compound, required the development of more sophisticated synthetic strategies. The advent of reactions like the Sandmeyer reaction in the late 19th century provided a pathway to introduce substituents at specific positions on the aromatic ring, which would have been the key to selectively synthesizing isomers like this compound from appropriately substituted anilines. Therefore, the "discovery" of this compound can be seen as a gradual outcome of the increasing control over organic reactions rather than a singular event.

Physicochemical Properties of Diiodophenol Isomers

The position of the iodine atoms on the phenol ring significantly influences the physicochemical properties of the diiodophenol isomers. A summary of key quantitative data for this compound and its isomers is presented below.

| Property | This compound | 2,4-Diiodophenol | 2,5-Diiodophenol | 2,6-Diiodophenol | 3,4-Diiodophenol | 3,5-Diiodophenol |

| CAS Number | 408340-16-9[1] | 2012-29-5[2] | 24885-47-0[3] | 28177-54-0 | 1243476-86-9 | 20981-79-7 |

| Molecular Formula | C₆H₄I₂O | C₆H₄I₂O | C₆H₄I₂O | C₆H₄I₂O | C₆H₄I₂O | C₆H₄I₂O |

| Molecular Weight ( g/mol ) | 345.90[1] | 345.90[2] | 345.90 | 345.90[4] | 345.90 | 345.90 |

| Melting Point (°C) | Not Reported | 72-73[5] | Not Reported | 66-68 | Not Reported | 102-104 |

| Boiling Point (°C) | Not Reported | 283.8 (Predicted)[5] | Not Reported | Not Reported | Not Reported | Not Reported |

| pKa (Predicted) | 7.90 ± 0.18[5] | 7.90 ± 0.18[5] | Not Reported | Not Reported | Not Reported | Not Reported |

| LogP (Predicted) | 2.60140[1] | 2.9 | 2.9 | 2.9 | 3.2 | 3.2 |

Experimental Protocols for Synthesis

General Experimental Workflow for Direct Iodination of a Monosubstituted Phenol

This protocol describes a general method for the di-iodination of a phenol, which can be adapted for specific isomers by choosing the appropriate starting material.

Caption: General workflow for the direct iodination of a phenol derivative.

Detailed Protocol for Iodination of Phenol using Iodine and Hydrogen Peroxide:

-

Dissolution: To a solution of the appropriate phenol (1.0 eq) in a suitable solvent such as water or methanol, add iodine (I₂) (1.0-2.2 eq).

-

Reaction Initiation: To the stirred mixture, add hydrogen peroxide (30% aqueous solution, 2.0-4.4 eq) dropwise.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for a period of time (typically 1-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The mixture is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired diiodophenol.

Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer reaction provides a regioselective route to aryl halides from aryl amines. To synthesize this compound, one would start with 2,3-diiodoaniline.

Caption: Synthetic pathway to this compound via the Sandmeyer reaction.

Detailed Protocol for the Sandmeyer-type Synthesis of a Phenol from an Aniline:

-

Diazotization: The starting aniline (e.g., 2,3-diiodoaniline) (1.0 eq) is dissolved in an aqueous acidic solution (e.g., H₂SO₄, HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

Hydrolysis: The cold diazonium salt solution is then slowly added to a hot aqueous solution (e.g., boiling water or dilute sulfuric acid). The mixture is heated until the evolution of nitrogen gas ceases.

-

Work-up: The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude phenol is purified by column chromatography or recrystallization.

Biological Activity and Drug Development Applications

A thorough review of scientific literature reveals a significant lack of information regarding the biological activity of this compound. Unlike some other halogenated phenols, which have been investigated for their antimicrobial, antifungal, or other therapeutic properties, this compound has not been a prominent candidate in such studies.

There are no known signaling pathways directly associated with this compound, nor is it a key component in any established drug development pipelines. The general class of iodinated phenols has some niche applications, for instance, as intermediates in the synthesis of more complex molecules or as antiseptics, but specific data for the 2,3-isomer is not available.

The absence of significant reported biological activity could be due to a variety of factors, including a lack of investigation, inherent inactivity, or potential toxicity that has precluded further research. Professionals in drug development should note that while the synthesis of this molecule is feasible, its potential as a therapeutic agent is currently unknown and would require extensive foundational research to establish any pharmacological profile.

Conclusion

This compound remains a relatively obscure member of the diiodophenol family. Its history is not one of a celebrated discovery but rather an outcome of the advancement of synthetic organic chemistry that allowed for the selective synthesis of a wide range of aromatic isomers. While its physicochemical properties can be predicted and its synthesis achieved through established methods like the Sandmeyer reaction, a significant knowledge gap exists regarding its biological effects and potential applications in drug development and other scientific fields. This guide serves as a comprehensive summary of the current understanding of this compound, highlighting both the known synthetic routes and the opportunities for future research into its potential biological roles.

References

Unlocking the Potential of 2,3-Diiodophenol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the untapped potential of 2,3-diiodophenol. While direct research on this specific diiodophenol isomer is limited, this document outlines promising research avenues based on the known chemical properties of the molecule and the diverse biological activities exhibited by related halogenated phenols. This guide provides a foundation for future investigations into its synthesis, reactivity, and therapeutic applications.

Physicochemical Properties

This compound (CAS No: 408340-16-9) is a di-substituted phenol with the molecular formula C₆H₄I₂O.[1][2][3][4] Its structure, featuring two iodine atoms at the ortho and meta positions relative to the hydroxyl group, suggests unique reactivity and potential for development as a scaffold in medicinal chemistry.[5] A summary of its key computed physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 345.90 g/mol | [1][2] |

| Molecular Formula | C₆H₄I₂O | [1][2] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 345.83516 g/mol | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Table 1: Physicochemical Properties of this compound

Potential Research Areas

The unique substitution pattern of this compound opens up several avenues for research, from novel synthetic methodologies to a wide range of biological evaluations.

Synthetic Chemistry

2.1.1. Regioselective Synthesis: The synthesis of this compound presents a significant challenge due to the ortho-, para-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions. Direct iodination of phenol typically yields a mixture of 2-iodophenol, 4-iodophenol, 2,6-diiodophenol, and 2,4-diiodophenol.[6][7] Research into regioselective multi-step synthetic routes is a key area for exploration. A potential synthetic pathway is outlined in Figure 1.

Figure 1: A proposed multi-step synthesis of this compound.

2.1.2. Cross-Coupling Reactions: The presence of two iodine atoms at different positions on the phenyl ring makes this compound an attractive substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The differential reactivity of the C-I bonds could allow for selective and sequential functionalization, leading to the synthesis of complex, novel molecules with potential applications in materials science and pharmaceuticals.[8] Figure 2 illustrates a generalized workflow for such reactions.

Figure 2: Generalized workflow for cross-coupling reactions.

Medicinal Chemistry and Drug Development

Halogenated phenols have demonstrated a broad spectrum of biological activities, suggesting that this compound and its derivatives could be promising candidates for drug discovery programs.

2.2.1. Anticancer Activity: Phenolic compounds are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5][9][10][11] The halogenation of these compounds can further enhance their cytotoxic effects.[12] Investigating the anticancer potential of this compound against various cancer cell lines is a promising research direction.

2.2.2. Enzyme Inhibition: Halogenated phenols have been identified as inhibitors of various enzymes, including tyrosine kinases and cholinesterases.[13] The specific substitution pattern of this compound may confer selectivity and potency for particular enzyme targets. For example, diiodophenols could potentially inhibit tyrosinase, an enzyme involved in melanin production.[12][14][15][16][17] A potential signaling pathway that could be targeted is the tyrosine kinase pathway, as depicted in Figure 3.

Figure 3: Potential inhibition of a receptor tyrosine kinase pathway.

2.2.3. Antimicrobial and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant and antimicrobial activities.[18][19][20] The iodinated nature of this compound may modulate these properties. Evaluating its efficacy against various bacterial and fungal strains, as well as its radical scavenging capabilities, could reveal its potential as a preservative or therapeutic agent.[21][22][23][24][25]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the potential of this compound.

General Protocol for Suzuki Cross-Coupling

This protocol is a general guideline for performing a Suzuki cross-coupling reaction with an aryl iodide.

Materials:

-

Aryl iodide (e.g., this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine the aryl iodide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Add the degassed solvent and stir the mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the steps for assessing the cytotoxic effects of a compound on cancer cell lines.[23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity.[17][21][24]

Materials:

-

Enzyme of interest (e.g., tyrosinase, acetylcholinesterase)

-

Substrate for the enzyme

-

Test compound (e.g., this compound)

-

Buffer solution appropriate for the enzyme

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

In a 96-well plate, add the buffer solution, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

Conclusion

While this compound remains a relatively understudied molecule, its chemical structure and the known activities of related halogenated phenols strongly suggest a rich potential for future research. This technical guide provides a starting point for investigators to explore its synthesis, reactivity in cross-coupling reactions, and its potential as a lead compound in the development of new anticancer, enzyme inhibitory, antimicrobial, and antioxidant agents. The detailed experimental protocols and illustrative diagrams are intended to facilitate the design and execution of these future studies, ultimately unlocking the full scientific value of this compound.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. This compound | C6H4I2O | CID 11348539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New and unusual scaffolds in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. Phenol, 2,4,6-triiodo- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial properties of natural phenols and related compounds: obtusastyrene and dihydro-obtusastyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Challenges to antimicrobial susceptibility testing of plant-derived polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of 2,3-Diiodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. Among these, the synthesis of 2,3-diiodophenol presents a unique challenge due to the directing effects of the hydroxyl group in electrophilic aromatic substitution, which typically favor ortho and para products. This technical guide provides an in-depth analysis of the synthetic strategies for obtaining this compound, moving beyond direct iodination to explore more nuanced multi-step pathways.

The Challenge of Direct Iodination

Direct electrophilic iodination of phenol is not a viable method for producing this compound. The hydroxyl group is a strong activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. Consequently, direct iodination of phenol typically yields a mixture of 2-iodophenol, 4-iodophenol, 2,4-diiodophenol, 2,6-diiodophenol, and 2,4,6-triiodophenol. Further iodination of 2-iodophenol also fails to produce the desired 2,3-isomer, instead yielding 2,4- and 2,6-diiodophenol. This necessitates the exploration of alternative synthetic routes that offer precise control over the regioselectivity of iodination.

A Plausible Multi-Step Synthetic Pathway: The Sandmeyer Approach

A more promising strategy for the synthesis of this compound involves a multi-step sequence commencing from a precursor with the desired 2,3-substitution pattern, followed by the introduction of the hydroxyl group. One such pathway is the diazotization of 2,3-diiodoaniline, followed by a Sandmeyer-type reaction.

This proposed synthetic route is outlined below:

Caption: Proposed synthetic pathway for this compound via a Sandmeyer-type reaction.

Detailed Experimental Protocols

Step 1: Diazotization of 2,3-Diiodoaniline

-

Dissolution: Dissolve 2,3-diiodoaniline in a suitable aqueous acid (e.g., sulfuric acid or hydrochloric acid) with cooling in an ice bath (0-5 °C).

-

Nitrite Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the aniline. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Step 2: Hydrolysis of the Diazonium Salt

-

Decomposition: The resulting solution of the diazonium salt is then carefully heated. The addition of copper(I) oxide or copper(II) sulfate can catalyze the hydrolysis.

-

Nitrogen Evolution: As the solution is warmed, nitrogen gas will evolve, indicating the conversion of the diazonium group to a hydroxyl group.

-

Isolation: After the evolution of nitrogen ceases, the reaction mixture is cooled. The this compound product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Alternative Synthetic Considerations

Other potential, though less documented, synthetic strategies for this compound could involve:

-

Ortho-lithiation: Directed ortho-lithiation of a suitably protected 3-iodophenol, followed by quenching with an iodine source. The directing group would need to be carefully chosen to favor lithiation at the 2-position.

-

From Dihalogenated Precursors: Synthesis from precursors such as 2,3-dichloroanisole or 1,2,3-trihalobenzenes would involve nucleophilic aromatic substitution or other transformations to introduce the hydroxyl and iodo functionalities. These routes are likely to be complex and may suffer from low yields.

Quantitative Data Summary

Due to the lack of specific literature detailing the synthesis of this compound, a comprehensive table of quantitative data (yields, reaction times, etc.) cannot be provided at this time. Researchers undertaking this synthesis would need to optimize the reaction conditions based on the general principles outlined above.

Conclusion

The synthesis of this compound requires a strategic, multi-step approach, as direct electrophilic iodination of phenol is not regioselective for the desired isomer. The most promising route appears to be the diazotization of 2,3-diiodoaniline followed by hydrolysis. While a detailed, optimized protocol is not currently available in the public domain, the general procedures for Sandmeyer-type reactions provide a solid foundation for the development of a successful synthesis. Further research and experimental validation are necessary to establish a robust and high-yielding protocol for this challenging but potentially valuable molecule.

An In-depth Technical Guide on the Theoretical Properties of 2,3-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 2,3-diiodophenol. Due to a scarcity of direct experimental data for this specific isomer, this document compiles computed data from established chemical databases and infers experimental methodologies and spectral characteristics from closely related diiodophenol isomers and substituted phenols. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential applications and further investigation of this compound. All quantitative data is presented in structured tables, and detailed, albeit generalized, experimental protocols are provided. Visualizations of proposed experimental workflows and a hypothetical metabolic pathway are included to facilitate understanding.

Introduction

Iodophenols, a class of halogenated aromatic compounds, are of interest in various fields, including organic synthesis, environmental science, and pharmacology.[1] The substitution pattern of iodine atoms on the phenol ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity.[2] This guide focuses specifically on this compound, one of the six positional isomers of diiodophenol.[3] While other isomers have been more extensively studied, this document aims to provide a thorough theoretical understanding of the 2,3-diiodo derivative by leveraging computational predictions and established chemical principles.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The data presented in Table 1 are primarily computed values sourced from the PubChem database, providing a reliable estimation in the absence of extensive experimental validation.[4]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄I₂O | PubChem[4] |

| Molecular Weight | 345.90 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 408340-16-9 | PubChem[4] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)I)O | PubChem[4] |

| InChI Key | YPJVJVIQWWXEHO-UHFFFAOYSA-N | PubChem[4] |

| XLogP3 (Computed) | 2.9 | PubChem[4] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

Theoretical Spectral and Acid-Base Properties

The spectral and acid-base properties of a molecule are fundamental to its characterization and prediction of its reactivity. The following sections detail the predicted spectral characteristics and pKa of this compound.

Predicted Spectral Data

Table 2: Predicted Spectral Properties of this compound

| Spectrum | Predicted Characteristics |

| ¹H NMR | The aromatic region (δ 6.5-8.0 ppm) is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing inductive effect of the iodine atoms and the electron-donating resonance effect of the hydroxyl group. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (δ 90-160 ppm). The carbon attached to the hydroxyl group (ipso-carbon) will be the most deshielded. The carbons bonded to iodine will also be significantly shifted. |

| Infrared (IR) | A broad O-H stretching band is expected around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations should appear around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. A C-O stretching band is anticipated around 1200 cm⁻¹. |

| UV-Vis | Phenolic compounds typically exhibit two absorption bands in the UV region. For this compound, these are expected around 220 nm and 270-280 nm, with potential shifts due to the iodo-substituents. |

Predicted Acid Dissociation Constant (pKa)

The acidity of phenols is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, generally increase the acidity (lower the pKa) by stabilizing the resulting phenoxide ion. Computational studies on substituted phenols provide a framework for estimating the pKa of this compound.[5][6][7]

Table 3: Predicted Acid-Base Properties of this compound

| Property | Predicted Value | Notes |

| pKa | 7.5 - 8.5 | This is an estimated range based on the pKa of phenol (~10) and the acidifying effect of two ortho/meta iodine substituents. The actual value would require experimental determination. |

Proposed Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on established methods for related compounds.

Synthesis of this compound

The direct iodination of phenol typically yields a mixture of ortho- and para-substituted products, with di- and tri-iodinated species also forming.[8] A plausible, though non-selective, route to a mixture containing this compound would involve the direct iodination of phenol or 3-iodophenol.

General Iodination Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (phenol or 3-iodophenol) in a suitable solvent such as glacial acetic acid or an aqueous medium.

-

Reagent Addition: Slowly add an iodinating agent, such as a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide or nitric acid), to the stirred solution. The reaction temperature should be carefully controlled, typically at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. Extract the product mixture into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product mixture.

References

- 1. Enzymatic treatment of phenolic pollutants by a small laccase immobilized on APTES-functionalised magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iodophenol - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H4I2O | CID 11348539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. afit.edu [afit.edu]

- 7. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,3-Diiodophenol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-diiodophenol, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Compound Identification and Properties

This compound is a halogenated aromatic compound widely used in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄I₂O | [2][3] |

| Molecular Weight | 345.90 g/mol | [2][3] |

| Appearance | Orange or white solid | [1][4] |

| LogP | 2.60140 | [2] |

| Polar Surface Area | 20.23 Ų | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The primary hazards include skin, eye, and respiratory irritation.[4] While specific toxicological data for this compound is limited, data for related diiodophenol isomers provide an indication of potential toxicity.

| Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

| H302 | Harmful if swallowed | [5] |

| H311 | Toxic in contact with skin | [5] |

| H314 | Causes severe skin burns and eye damage | [5] |

| H351 | Suspected of causing cancer | [5] |

| H411 | Toxic to aquatic life with long lasting effects | [5] |

Toxicological Data (for related isomers):

| Test | Species | Route | Value | Compound | Source |

| LD50 | Mouse | Oral | 1,276 - 1,352 mg/kg | Diiodophenol isomer | [5] |

| LC50 | Aedes aegypti larvae | - | 94.88 mg/L | 2,6-diiodophenol | [6] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a well-ventilated chemical fume hood.[7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to minimize exposure:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[7]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]

General Hygiene Practices

-

Avoid all personal contact with the substance, including inhalation of dust.[8]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

-

Wash hands thoroughly with soap and water after handling the compound.[8]

-

Keep containers tightly sealed when not in use.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [4] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention if symptoms occur. | [4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur. | [4] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] Protect from light.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Experimental Protocols

While this compound is a valuable synthetic intermediate, detailed experimental protocols for its use are not widely published in readily accessible literature. The following represents a general procedure for a Sonogashira coupling, a common reaction for aryl halides, which can be adapted for this compound by a qualified chemist. This protocol is provided for illustrative purposes and must be adapted and optimized based on the specific substrate and desired product.

Illustrative Protocol: Sonogashira Coupling of an Aryl Di-iodide

Objective: To describe a general method for the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl di-iodide, such as this compound.

Materials:

-

Aryl di-iodide (e.g., this compound) (1.0 eq)

-

Terminal alkyne (2.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Amine base and solvent (e.g., Diisopropylamine or Triethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl di-iodide (1.0 eq), the palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq).

-

Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (2.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired bis-alkynylated product.

Safety Note: This reaction should be performed in a well-ventilated fume hood, and all reagents should be handled with appropriate PPE. The reaction is sensitive to air and moisture, requiring the use of inert atmosphere techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Applications of 2,3-Diiodophenol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diiodophenol is a versatile aromatic building block in organic synthesis, prized for its two reactive iodine substituents and a hydroxyl group that can direct or participate in various transformations. The strategic placement of the iodine atoms at the ortho and meta positions relative to the hydroxyl group allows for selective functionalization through a variety of cross-coupling reactions and intramolecular cyclizations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including Sonogashira, Suzuki, and Ullmann couplings, as well as in the synthesis of dibenzofuran derivatives.

Key Applications

The primary applications of this compound in organic synthesis revolve around the sequential or simultaneous replacement of the iodine atoms to construct complex molecular architectures. The hydroxyl group can be used as a directing group, can be protected and deprotected as needed, or can participate directly in cyclization reactions.

Sonogashira Coupling: Synthesis of Substituted Alkynylphenols

The Sonogashira coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] this compound can undergo mono- or di-alkynylation, providing access to a range of substituted alkynylphenols which are valuable intermediates in medicinal chemistry and materials science. While specific protocols for this compound are not widely published, a general procedure can be adapted from similar diiodophenols, such as the 2,5-isomer.[2]

Experimental Protocol: Double Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous THF or DMF (10 mL per mmol of this compound) to dissolve the solids.

-

Add triethylamine (3-4 eq) to the reaction mixture.

-

Add phenylacetylene (2.2-2.5 eq) to the mixture via syringe.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 12 | Estimate: 70-90 |

| 2 | This compound | 1-Octyne | Pd(PPh₃)₄/CuI | DIPA | DMF | 70 | 10 | Estimate: 65-85 |

Note: Yields are estimated based on typical Sonogashira reactions with similar substrates and require experimental validation.

Experimental Workflow for Sonogashira Coupling

Caption: General workflow for the double Sonogashira coupling of this compound.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Phenols

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and arylboronic acids.[3] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals. This compound can be selectively coupled at one or both iodine positions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This is a general protocol and may need optimization for different boronic acids.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2-2.5 eq), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).

-

Add potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography.

Quantitative Data (Representative):

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | Estimate: 75-95 |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | Estimate: 80-98 |

Note: Yields are estimated based on typical Suzuki-Miyaura reactions and require experimental validation.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation: Synthesis of Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, leading to diaryl ethers.[4] This reaction is particularly useful for coupling phenols with aryl halides.[5] this compound can serve as the aryl halide component in this reaction.

Experimental Protocol: Ullmann Condensation of this compound with Phenol

This protocol is a general representation and may require optimization.

Materials:

-

This compound

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk tube, add CuI (10-20 mol%), this compound (1.0 eq), phenol (1.1-1.5 eq), and K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF or DMSO.

-

Heat the reaction mixture to 120-150 °C.

-

Monitor the reaction's progress using TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data (Representative):

| Entry | Aryl Halide | Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenol | CuI | K₂CO₃ | DMF | 140 | 24 | Estimate: 50-70 |

| 2 | This compound | 4-Methoxyphenol | CuI/L-proline | Cs₂CO₃ | DMSO | 130 | 18 | Estimate: 60-80 |

Note: Yields are estimated based on similar Ullmann condensations and require experimental validation.

Synthesis of Dibenzofurans via Intramolecular Cyclization

This compound is a precursor for the synthesis of dibenzofuran derivatives. This can be achieved through a two-step process involving an initial O-arylation followed by an intramolecular C-C bond formation, or through other cyclization strategies.[6][7]

Experimental Protocol: Synthesis of Dibenzofuran from this compound

This protocol outlines a potential two-step synthesis.

Step 1: O-Arylation (Ullmann Condensation)

-

Follow the Ullmann condensation protocol described above to couple this compound with a suitable phenol to form a 2-aryloxy-3-iodophenol intermediate.

Step 2: Intramolecular C-C Bond Formation (Palladium-Catalyzed)

Materials:

-

2-Aryloxy-3-iodophenol intermediate

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A base (e.g., K₂CO₃, Cs₂CO₃)

-

A high-boiling solvent (e.g., toluene, xylene)

Procedure:

-

To a Schlenk tube, add the 2-aryloxy-3-iodophenol intermediate (1.0 eq), Pd(OAc)₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous solvent.

-

Heat the mixture to 110-140 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and perform an extractive workup.

-

Purify the resulting dibenzofuran derivative by column chromatography.

Logical Relationship for Dibenzofuran Synthesis

Caption: Two-step synthetic route to dibenzofurans from this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its di-iodo substitution pattern allows for the application of modern cross-coupling methodologies to construct complex and highly functionalized aromatic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this important building block in the development of novel pharmaceuticals and advanced materials. Further optimization of the presented reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Dibenzofuran synthesis [organic-chemistry.org]

Application Notes and Protocols for Sonogashira Coupling with 2,3-Diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling reaction of 2,3-diiodophenol with terminal alkynes. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering a pathway to novel phenol-alkyne structures.